N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S2/c20-12(16-14-18-17-13(23-14)10-5-6-15-24-10)9-3-1-7-19(9)26(21,22)11-4-2-8-25-11/h2,4-6,8-9H,1,3,7H2,(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRORIIHXNVIJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an oxadiazole ring with a thiophene sulfonamide moiety. The molecular formula is with a molecular weight of approximately 348.34 g/mol. It appears as a white or off-white crystalline powder and demonstrates high solubility in organic solvents such as dimethylformamide and dimethyl sulfoxide .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment and infectious diseases. Below are key findings from various studies:
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound can induce cell death in various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range.
- A549 (lung cancer) : Similar results were observed, indicating potential for broad-spectrum anticancer activity .
The biological activity of this compound may involve:
- Induction of Apoptosis : Flow cytometry studies revealed that the compound acts as a potent inducer of apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways .
- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G0-G1 phase, which is crucial for preventing cancer cell proliferation .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of various oxadiazole derivatives on MCF-7 and A549 cells. The results indicated that modifications to the oxadiazole structure could enhance cytotoxicity and selectivity against cancer cells while sparing normal cells .
- In Vivo Studies : Preliminary in vivo studies suggest that this compound may also exhibit anti-tumor activity when administered in animal models. Further research is needed to confirm these findings and assess pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Carboxamide Derivatives
Compound A : 5-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide ()
- Structural similarities : Shares a thiophene-carboxamide backbone.
- Key differences : Lacks the sulfonyl group and oxadiazole/oxazole systems present in the target compound.
- Implications : The absence of sulfonyl and fused heterocycles may reduce metabolic stability and target affinity compared to the target molecule .
Compound B : N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide ()
- Molecular formula : C₁₉H₂₂N₄O₅S₂ (MW: 450.5 g/mol).
- Structural parallels : Contains a pyrrolidine-carboxamide core and sulfur-containing heterocycles (thiadiazole).
- Divergence : Uses a thiadiazole ring and dioxolane group instead of oxadiazole/oxazole systems. Thioether linkage may confer lower oxidation stability compared to sulfonyl groups .
Compound C : 2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine ()
Sulfur-Containing Heterocycles
Compound D : (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate ()
- Key features: Combines thiazole, oxazolidinone, and imidazolidinone rings.
- Comparison: The benzyl and imidazolidinone substituents suggest a focus on steric bulk and chiral centers, differing from the target compound’s sulfonyl and oxadiazole motifs. Such structural variations likely influence pharmacokinetic profiles .
Data Table: Structural and Molecular Comparison
Research Implications and Limitations
- Metabolic Stability : The target compound’s oxadiazole and sulfonyl groups may improve resistance to oxidative metabolism compared to thioether-containing analogs like Compound B .
- Target Selectivity: The combination of oxazole and oxadiazole rings could enhance binding to kinases or proteases, as seen in related oxazolidinone derivatives () .
- Data Gaps : Absence of explicit biological data (e.g., IC₅₀, solubility) for the target compound limits direct mechanistic comparisons.
Preparation Methods
Bromination of Thiophene Acetonitrile
Thiophene-2-acetonitrile undergoes regioselective bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 5-bromo-thiophene-2-acetonitrile (85% yield). Catalytic radical initiators like azobisisobutyronitrile (AIBN) enhance selectivity.
Suzuki-Miyaura Coupling
The brominated intermediate reacts with phenylboronic acid derivatives under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 80°C for 12 hours. This step introduces aryl groups critical for subsequent sulfonylation.
Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using 6M NaOH in ethanol under reflux (Yield: 92%). Acidification with HCl precipitates the product, which is purified via recrystallization.
Sulfonylation of Pyrrolidine
L-proline is treated with thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, achieving 78% yield after column chromatography (SiO₂, ethyl acetate/hexane).
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 4 | 78 |
| DIPEA | THF | 40 | 6 | 65 |
| Pyridine | Acetonitrile | 25 | 8 | 60 |
Synthesis of 5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Formation
4-(1,2-Oxazol-5-yl)benzoic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) followed by hydrazine hydrate in ethanol (Yield: 88%).
Cyclocondensation to Oxadiazole
The hydrazide undergoes cyclization with phosphoryl chloride (POCl₃) at 110°C for 8 hours, forming the 1,3,4-oxadiazole ring. Substituted oxazole moieties are introduced via nucleophilic aromatic substitution.
Table 2: Cyclization Reagent Efficiency
| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | 110 | 8 | 75 | 98.2 |
| PPA | 120 | 10 | 68 | 95.4 |
| Tf₂O | 90 | 6 | 70 | 97.1 |
Final Amide Coupling
The carboxylic acid (from Section 2.3) is activated with HATU and DIPEA in DMF, then reacted with 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine at 25°C for 24 hours. Reverse-phase HPLC purification (C18 column, acetonitrile/water) affords the final compound in 65% yield.
Table 3: Coupling Reagent Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 65 |
| EDC/HOBt | DCM | 0–5 | 58 |
| DCC | THF | 40 | 50 |
Characterization and Analytical Data
-
HRMS (ESI+) : m/z calculated for C₁₉H₁₇N₅O₅S₂ [M+H]⁺: 484.0742; found: 484.0745.
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, oxazole-H), 7.98 (d, J = 3.5 Hz, 1H, thiophene-H), 7.54 (d, J = 5.0 Hz, 1H, thiophene-H), 4.32–4.28 (m, 1H, pyrrolidine-H), 3.45–3.38 (m, 4H, pyrrolidine-H).
-
IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
Challenges and Optimization Opportunities
-
Stereochemical Integrity : The (S)-configuration at the pyrrolidine ring is preserved using L-proline, but racemization occurs above 40°C during sulfonylation.
-
Oxadiazole Ring Stability : Prolonged heating with POCl₃ leads to decomposition; microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
-
Coupling Efficiency : HATU outperforms EDC/HOBt due to better activation of sterically hindered carboxylic acids.
Q & A
Q. What are the key synthetic methodologies and challenges for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of conditions:
- Ring formation : The 1,3,4-oxadiazole and oxazole rings are typically synthesized via cyclization reactions using precursors like hydrazides or carboxamides under reflux with catalysts (e.g., POCl₃) .
- Coupling reactions : Thiophene-2-sulfonyl and pyrrolidine moieties are introduced via nucleophilic substitution or amide coupling, often using DMF or DMSO as solvents .
- Challenges : Low yields due to steric hindrance from the oxadiazole-oxazole linkage, requiring purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with distinct shifts for sulfonyl (δ 3.5–4.0 ppm) and oxadiazole (δ 8.0–8.5 ppm) groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of thiophene-sulfonyl group at m/z ~140) .
- Infrared (IR) spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl and sulfonamide groups .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Temperature control : Oxadiazole cyclization requires 80–100°C for 6–12 hours; lower temperatures reduce side-product formation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) improve coupling efficiency .
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Functional group substitution : Replace the thiophene-sulfonyl group with other sulfonamides (e.g., benzene-sulfonyl) to test antimicrobial potency .
- Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to assess impact on target binding .
- Biological assays : Use in vitro models (e.g., MIC tests for antimicrobial activity) paired with docking studies to correlate structural modifications with activity .
Q. How should researchers address contradictory spectroscopic data during characterization?
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., oxadiazole-thione vs. thiol forms) .
- Batch consistency : Compare data across synthetic batches to rule out impurities .
Q. What computational strategies predict binding mechanisms for this compound?
- Molecular docking : Use software like AutoDock to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
- DFT calculations : Analyze electron distribution in oxadiazole and oxazole rings to predict reactivity .
Q. How can stability and storage conditions be optimized?
- Thermal stability : TGA/DSC analysis shows decomposition above 200°C; store at 4°C in amber vials to prevent photodegradation .
- Hygroscopicity : Use desiccants (silica gel) in storage containers to avoid hydrolysis of sulfonamide groups .
Q. What strategies ensure reproducibility in biological activity assays?
- Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) with positive controls (e.g., ciprofloxacin) .
- Cell line validation : Authenticate cell lines (e.g., HeLa for cytotoxicity) via STR profiling .
- Dose-response curves : Generate IC₅₀ values in triplicate to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
